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molecular formula C12H11N3 B1619614 (1-benzyl-1H-imidazol-2-yl)acetonitrile CAS No. 21125-22-4

(1-benzyl-1H-imidazol-2-yl)acetonitrile

Cat. No. B1619614
M. Wt: 197.24 g/mol
InChI Key: BMZHQSYXCWLVBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04746669

Procedure details

Dry, powdered sodium cyanide (14 gm, 280 mmole) was added to 80 ml of dry dimethylsulfoxide with stirring at 23° C. Then 1-benzyl-2-chloromethylimidazole hydrochloride (14 gm, 63 mmole) was added portionwise over 10 minutes while maintaining the temperature below 40° C. After the addition was complete, the mixture was stirred at 40° C. for an additional hour. It was diluted with 250 ml methylene chloride and the resulting solution was washed with 4×200 ml of water, dried over MgSO4 and the solvent removed in vacuo. The residue was collected by filtration, dissolved in warm methanol and precipitated with ether to obtain needle-like crystals (8.7 g) of N-benzyl-2-cyanomethylimidazole. m.p. 102.5°-104° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].CS(C)=O.Cl.[CH2:9]([N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21]Cl)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1>C(Cl)Cl>[CH2:9]([N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21][C:1]#[N:2])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
80 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1C(=NC=C1)CCl
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
with stirring at 23° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 40° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at 40° C. for an additional hour
WASH
Type
WASH
Details
the resulting solution was washed with 4×200 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in warm methanol
CUSTOM
Type
CUSTOM
Details
precipitated with ether

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=NC=C1)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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